2-[1-[(4-Chlorophenyl)methyl]-5-methyl-2-propylindol-3-yl]acetic acid

Lipophilicity LogP Chromatographic retention

2-[1-[(4-Chlorophenyl)methyl]-5-methyl-2-propylindol-3-yl]acetic acid (CAS 147-18-2; also known as 1-(p-chlorobenzyl)-5-methyl-2-propylindole-3-acetic acid, NSC is a synthetic indole-3-acetic acid derivative bearing a 4-chlorobenzyl substituent at N1, a methyl group at C5, and an n-propyl chain at C2. It belongs to a historically significant series of 2-substituted 1-p-chlorobenzyl-5-methylindole-3-acetic acids originally investigated for anti-inflammatory and anti-tumor activities.

Molecular Formula C21H22ClNO2
Molecular Weight 355.9 g/mol
CAS No. 147-18-2
Cat. No. B086975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-[(4-Chlorophenyl)methyl]-5-methyl-2-propylindol-3-yl]acetic acid
CAS147-18-2
Synonyms2-[1-[(4-chlorophenyl)methyl]-5-methyl-2-propyl-indol-3-yl]acetic acid
Molecular FormulaC21H22ClNO2
Molecular Weight355.9 g/mol
Structural Identifiers
SMILESCCCC1=C(C2=C(N1CC3=CC=C(C=C3)Cl)C=CC(=C2)C)CC(=O)O
InChIInChI=1S/C21H22ClNO2/c1-3-4-19-18(12-21(24)25)17-11-14(2)5-10-20(17)23(19)13-15-6-8-16(22)9-7-15/h5-11H,3-4,12-13H2,1-2H3,(H,24,25)
InChIKeyQPTZOWAAFDRYEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[1-[(4-Chlorophenyl)methyl]-5-methyl-2-propylindol-3-yl]acetic Acid (CAS 147-18-2): Compound Identity, Physicochemical Profile, and Comparator Landscape for Informed Procurement


2-[1-[(4-Chlorophenyl)methyl]-5-methyl-2-propylindol-3-yl]acetic acid (CAS 147-18-2; also known as 1-(p-chlorobenzyl)-5-methyl-2-propylindole-3-acetic acid, NSC 83662) is a synthetic indole-3-acetic acid derivative bearing a 4-chlorobenzyl substituent at N1, a methyl group at C5, and an n-propyl chain at C2 . It belongs to a historically significant series of 2-substituted 1-p-chlorobenzyl-5-methylindole-3-acetic acids originally investigated for anti-inflammatory and anti-tumor activities . The compound is currently available as a research chemical from multiple specialty suppliers and serves as a reference standard, synthetic intermediate, and probe molecule for structure–activity relationship (SAR) studies within the broader indole-3-acetic acid pharmacophore class.

Why 2-[1-[(4-Chlorophenyl)methyl]-5-methyl-2-propylindol-3-yl]acetic Acid (CAS 147-18-2) Cannot Be Indiscriminately Substituted by In-Class Indole-3-Acetic Acid Analogs


Within the 1-(p-chlorobenzyl)-indole-3-acetic acid series, seemingly minor alkyl chain variations at the C2 position produce marked differences in lipophilicity (LogP), vapor pressure, bulk density, and chromatographic retention behavior . The 2-propyl homolog (CAS 147-18-2) exhibits a computed LogP of 5.23—substantially higher than the 2-ethyl (LogP 4.84; CAS 147-19-3), 2-unsubstituted (LogP 4.28; CAS 147-44-4), and des-methyl/des-propyl (LogP 4.13; CAS 219544-52-2) analogs . These physicochemical divergences directly impact solubility, membrane partitioning in cell-based assays, and reversed-phase HPLC retention times, meaning that procurement of a “close” analog without verifying the specific C2 substitution profile risks irreproducible experimental outcomes and failed method transfer.

Quantitative Physicochemical Differentiation of 2-[1-[(4-Chlorophenyl)methyl]-5-methyl-2-propylindol-3-yl]acetic Acid (CAS 147-18-2) Versus Its Closest Structural Analogs


Lipophilicity (LogP): The 2-Propyl Homolog Is Significantly More Lipophilic Than the 2-Ethyl, 2-Unsubstituted, and Des-Methyl Analogs

The computed octanol–water partition coefficient (LogP, XlogP3) of the target compound is 5.23, compared with 4.84 for the 2-ethyl analog (CAS 147-19-3), 4.28 for the 2-unsubstituted analog (CAS 147-44-4), and 4.13 for the des-methyl/des-propyl [1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid (CAS 219544-52-2) . This represents a progressive LogP increase of +0.39, +0.95, and +1.10 log units, respectively, corresponding to approximately 2.5-fold, 8.9-fold, and 12.6-fold greater partitioning into the organic phase. For context, the structurally related NSAID indomethacin (CAS 53-86-1) has a reported LogP of 3.93–4.27 , placing the target compound 0.96–1.30 log units higher.

Lipophilicity LogP Chromatographic retention Membrane partitioning ADME prediction

Vapor Pressure: The 2-Propyl Homolog Exhibits the Lowest Volatility in the Series, Minimizing Evaporative Loss During Handling and Storage

The target compound has a computed vapor pressure of 4.17 × 10⁻¹³ mmHg at 25°C . This is 2.3-fold lower than the 2-ethyl analog (9.69 × 10⁻¹³ mmHg) and 6.1-fold lower than the 2-unsubstituted analog (2.55 × 10⁻¹² mmHg) . The [1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid (CAS 219544-52-2) has a reported vapor pressure of approximately 0.0 ± 1.4 mmHg , but this value appears anomalously high and likely reflects a different measurement methodology or data entry artifact; using the consistent computed dataset from chemsrc.com, the progressive reduction in vapor pressure with increasing C2 alkyl chain length is systematic and monotonic.

Vapor pressure Volatility Weighing accuracy Sample stability Occupational exposure

Molecular Weight and Bulk Density: The 2-Propyl Homolog Is Heavier and Less Dense Than Its Shorter-Chain Analogs, Affecting Molarity Calculations and Solid-Phase Handling

The target compound has a molecular weight of 355.86 g/mol and a computed density of 1.19 g/cm³ . The 2-ethyl analog (CAS 147-19-3) is lighter (341.83 g/mol) and denser (1.21 g/cm³) . The 2-unsubstituted analog (CAS 147-44-4) is substantially lighter (313.78 g/mol) and denser still (1.25 g/cm³) . The des-methyl/des-propyl analog (CAS 219544-52-2) has a mass of 299.75 g/mol and density of 1.30 g/cm³ . Indomethacin, a structurally related but mechanistically distinct reference compound, has a molecular weight of 357.79 g/mol and density of 1.32 g/cm³ . The systematic inverse relationship between molecular weight and density across this homologous series means that gravimetrically prepared equimolar solutions require careful adjustment: to prepare 10 mL of a 10 mM solution, one must weigh 35.6 mg of the target compound versus 34.2 mg for the 2-ethyl analog and 31.4 mg for the 2-unsubstituted analog—a 13.4% mass difference between the target and 2-unsubstituted compound.

Molecular weight Density Molarity calculation Powder handling Formulation

Boiling Point and Flash Point: The 2-Propyl Homolog Is the Least Volatile and Thermally Most Stable Member of the Series Under Atmospheric Pressure

The target compound exhibits a computed boiling point of 554°C at 760 mmHg and a flash point of 288.8°C . These values are higher than those of the 2-ethyl analog (boiling point 545.7°C, flash point 283.8°C) , the 2-unsubstituted analog (boiling point 536°C, flash point 278°C) , and the des-methyl/des-propyl analog (boiling point 523.9°C, flash point 270.6°C) . Across the four compounds, each additional methylene unit in the C2 alkyl chain contributes approximately +8–9°C to the boiling point, consistent with incremental van der Waals interactions. The 30.1°C boiling point spread between the target compound and the simplest analog (CAS 219544-52-2) is analytically significant for gas chromatographic separation and thermal gravimetric analysis (TGA) purity assessment.

Boiling point Flash point Thermal stability Distillation safety Storage conditions

Topological Polar Surface Area (TPSA): The Target Compound and Its Direct Analogs Share a Uniformly Low TPSA, But Diverge Markedly from Clinically Used Indole-Acetic Acid Drugs

The target compound has a TPSA of 42.23 Ų, which is identical to the 2-ethyl analog (42.23 Ų) and the 2-unsubstituted analog (42.23 Ų) , and nearly identical to the des-methyl/des-propyl analog (42.2 Ų) . This uniformity reflects the conserved carboxylic acid and indole nitrogen functional groups; the C2 alkyl chain does not contribute to polar surface area. In contrast, indomethacin (CAS 53-86-1) has a TPSA of 68.53 Ų—a 62% increase attributable to its 4-chlorobenzoyl carbonyl and 5-methoxy oxygen atoms . This TPSA differential means that the target compound and its direct analogs are predicted to have substantially higher passive membrane permeability than indomethacin, an important consideration when the compound is used as a negative control or comparator in cellular permeability assays.

TPSA Polar surface area Hydrogen bonding Drug-likeness Membrane permeability prediction

Historical Pharmacological Classification: The Walton (1968) Series Demonstrates C2-Dependent Biological Activity Gradients, Establishing the 2-Propyl Substituent as a Structurally Significant Feature

The 1968 publication by Walton et al. explicitly evaluated 'Some Analogs of 1-p-Chlorobenzyl-5-methylindole-3-acetic Acid' for tumor chemotherapy activity, with the 2-substitution being a primary structural variable . Subsequent patent citations confirm that this series includes 2-alkyl derivatives and that biological activity varies with C2 chain length . While specific IC₅₀ or ED₅₀ values for CAS 147-18-2 are not publicly reported in accessible databases, the compound's inclusion in the National Cancer Institute (NSC 83662) screening collection indicates it was formally evaluated in standardized anti-tumor assays . The broader indole-3-acetic acid chemotype has been pursued across multiple therapeutic areas—including anti-inflammatory (Boltze et al., 1980), sPLA₂ inhibition (US Patent 5,641,800), and CRTH2 antagonism —and the specific 2-propyl substitution represents a distinct point within the C2-alkyl SAR landscape.

Structure–activity relationship Anti-inflammatory Tumor chemotherapy Indole-3-acetic acid SAR Historical pharmacology

Optimal Research and Industrial Application Scenarios for 2-[1-[(4-Chlorophenyl)methyl]-5-methyl-2-propylindol-3-yl]acetic Acid (CAS 147-18-2) Based on Quantitative Differentiation Evidence


Reversed-Phase HPLC Method Development Requiring High and Predictable Retention of a Lipophilic Indole-3-Acetic Acid Probe

With a LogP of 5.23—the highest among its direct structural analogs—the target compound serves as an ideal high-retention probe for C18 and C8 reversed-phase column characterization . Its retention time is predictably longer than the 2-ethyl (LogP 4.84) and 2-unsubstituted (LogP 4.28) analogs, enabling systematic evaluation of mobile-phase gradient elution programs for lipophilic acidic analytes. Laboratories developing HPLC-UV or LC-MS methods for lipophilic drug candidates can use this compound to benchmark column performance at the upper end of the lipophilicity range without recourse to fully drug-like controlled substances.

Passive Membrane Permeability Studies Requiring a Low-TPSA, High-LogP Indole Scaffold as a Positive Control

The compound's combination of high lipophilicity (LogP = 5.23) and low TPSA (42.23 Ų) places it firmly in the physicochemical space associated with high passive transcellular permeability . In PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 monolayer permeability screens, it can function as a high-permeability reference standard, complementing low-permeability controls. Its TPSA is 38% lower than that of indomethacin (68.53 Ų), making it a more suitable positive control when the experimental objective is to demonstrate assay sensitivity to compounds with favorable permeability characteristics.

Structure–Activity Relationship (SAR) Campaigns Investigating the Contribution of C2 Alkyl Chain Length to Biological Activity Within the 1-p-Chlorobenzyl-5-methylindole-3-acetic Acid Series

As the 2-propyl member of the Walton (1968) analog series, this compound fills an essential position in systematic SAR studies examining how incremental C2 alkyl chain elongation modulates target binding, cellular potency, and pharmacokinetic properties . When tested alongside the 2-ethyl (CAS 147-19-3), 2-unsubstituted (CAS 147-44-4), and other C2 variants, it enables quantitative assessment of the lipophilic contribution to activity. The compound's NSC 83662 designation further allows researchers to request historical NCI-60 cell line screening data for retrospective SAR analysis.

Analytical Reference Standard for GC-MS and Thermogravimetric Purity Assessment of Low-Volatility Indole Derivatives

With the lowest vapor pressure in its analog series (4.17 × 10⁻¹³ mmHg) and the highest boiling point (554°C) , the target compound exhibits minimal evaporative loss during sample preparation and superior thermal stability in the GC injection port. This makes it a reliable reference standard for calibrating GC-MS methods targeting low-volatility acidic analytes, and for TGA-based purity assessment where thermal decomposition rather than evaporation is the primary mass-loss mechanism. Its flash point (288.8°C) also provides the widest safety margin among the four analogs for heated sample handling protocols.

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